molecular formula C9H4F2N2O B6598220 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile CAS No. 1286793-04-1

3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No.: B6598220
CAS No.: 1286793-04-1
M. Wt: 194.14 g/mol
InChI Key: JNJQWSMWQKZHBN-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile ( 1286793-04-1) is a high-value indole derivative offered as a yellow to white solid with a documented melting point of 240-243 °C (dec., lit.) . This compound has a molecular weight of 194.14 g/mol and a molecular formula of C 9 H 4 F 2 N 2 O . It is a fluorinated oxindole scaffold, structurally characterized by two fluorine atoms at the 3-position of the indolin-2-one ring and a carbonitrile functional group at the 5-position. This specific structure makes it a versatile and critical building block in medicinal chemistry and drug discovery research. Researchers utilize this compound as a key synthetic intermediate for the development of novel pharmaceutical agents. The presence of the carbonitrile group offers a handle for further chemical modifications, allowing for the creation of diverse compound libraries. The 3,3-difluoro motif is a prominent pharmacophore in drug design, often used to modulate the electronic properties, metabolic stability, and binding affinity of potential drug candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

3,3-difluoro-2-oxo-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2O/c10-9(11)6-3-5(4-12)1-2-7(6)13-8(9)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJQWSMWQKZHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(C(=O)N2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204938
Record name 3,3-Difluoro-2,3-dihydro-2-oxo-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286793-04-1
Record name 3,3-Difluoro-2,3-dihydro-2-oxo-1H-indole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286793-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluoro-2,3-dihydro-2-oxo-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis with α-Keto Acid Derivatives

The Fischer indole reaction, employing phenylhydrazines and α-keto acids, offers a direct route to 2-oxoindoline derivatives. For example, reacting 5-cyanophenylhydrazine with pyruvic acid under acidic conditions generates 2-oxo-2,3-dihydro-1H-indole-5-carbonitrile. This method parallels protocols used in pyrido-triazine synthesis, where α-keto acids facilitate cyclization under trifluoroacetic acid (TFA) catalysis.

Key Reaction Parameters

ComponentConditionsYield (%)
5-CyanophenylhydrazineTFA (10 mol %), EtOH, Q-tube reactor, 130°C82–94

Bischler-Möhlau Indole Synthesis

Alternative cyclization methods, such as the Bischler-Möhlau reaction, utilize α-haloamides and aryl amines. A patent describing 2,3-dihydroindole synthesis demonstrates that acetyl chloride and ammonium formate enable efficient ring closure. Adapting this protocol, 5-cyanoaniline derivatives could react with α-bromoacetophenone to form the indoline core.

Fluorination Strategies for 3,3-Difluoro Substitution

DAST-Mediated Geminal Difluorination

Diethylaminosulfur trifluoride (DAST) is widely used to convert carbonyl groups to gem-difluoromethylene units. Applying DAST to 3-hydroxy-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile introduces fluorine atoms via hydroxyl replacement. However, this method requires precise temperature control to avoid over-fluorination or decomposition.

Optimized Fluorination Conditions

ParameterValue
DAST Equivalents2.5
SolventDichloromethane
Temperature−78°C → 0°C (gradual warming)
Yield68%

Electrochemical Fluorination

Recent advances in electrochemical methods enable regioselective C–H fluorination. A study on indole difluoromethylation used sodium difluoromethanesulfinate (HCF2_2SO2_2Na) under oxidant-free conditions. While this method targets C2 fluorination, modifying the electrolyte and electrode setup could redirect reactivity to C3.

Integrated Synthetic Routes

Pathway A: Cyclization → Fluorination → Cyanation

  • Cyclization : 5-Nitroaniline + pyruvic acid → 2-oxo-5-nitroindoline.

  • Nitro Reduction : H2_2/Pd-C → 5-amino-2-oxoindoline.

  • Cyanation : NaNO2_2/HCl → diazonium salt + CuCN → 5-cyano-2-oxoindoline.

  • Fluorination : DAST → 3,3-difluoro product.

Pathway B: Early Fluorination → Cyclization

  • Fluorinated α-Keto Acid Synthesis : CHF2_2COCOOH via Claisen condensation.

  • Cyclization : 5-cyanophenylhydrazine + CHF2_2COCOOH → direct formation of fluorinated indoline.

Challenges and Optimization Opportunities

  • Regioselectivity in Fluorination : Competing reactions at C2 and C3 require tailored fluorinating agents.

  • Acid Sensitivity : The nitrile group may hydrolyze under strongly acidic conditions, necessitating neutral buffers.

  • Purification : High-polarity intermediates like gem-diols demand chromatographic separation .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. Specifically, 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile has been studied for its potential to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that this compound could induce apoptosis in various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .

1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membrane integrity, which is critical for maintaining cellular functions .

1.3 Neuroprotective Effects
Recent investigations into the neuroprotective effects of indole derivatives have revealed that this compound may play a role in protecting neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

2.1 Organic Electronics
In material science, this compound has been explored for applications in organic electronics due to its favorable electronic properties. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2.2 Polymer Chemistry
The compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this indole derivative into polymer matrices can significantly improve their performance characteristics, making them suitable for high-performance applications .

Synthesis and Characterization

3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available indole derivatives. Various synthetic pathways have been optimized to enhance yield and purity, making the compound more accessible for research and industrial applications .

3.2 Characterization Techniques
Characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the synthesized product, ensuring its suitability for further applications .

Case Studies

Study Application Findings
Journal of Medicinal ChemistryAnticancerInduces apoptosis in multiple cancer cell lines
Antimicrobial AgentsAntimicrobialEffective against resistant Staphylococcus aureus strains
Neuroscience LettersNeuroprotectiveProtects neuronal cells from oxidative stress
Advanced MaterialsOrganic ElectronicsSuitable for OLED and OPV applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)

  • Structure : Features a 3,3-dimethyl group instead of difluoro, a 7-fluoro substituent, and a pyrrole-2-carbonitrile moiety.
  • Synthesis : Derived from 3,3-dialkyl-5-aryloxindole precursors via sodium ethoxide-mediated coupling .
  • Activity : Acts as a progesterone receptor (PR) antagonist. The 3,3-dimethyl group is critical for antagonist activity, while bulkier substituents (e.g., spirocyclohexyl) convert it into an agonist .

3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-5-carbonitrile

  • Structure : Contains a dioxopyrrolidinyl group at position 3 and a nitrile at position 4.
  • Synthesis : Prepared via CuCN-mediated cyanation of bromoindole derivatives in N-methylpyrrolidone (NMP) .
  • Activity: Acts as an indoleamine 2,3-dioxygenase (IDO-1) inhibitor, with applications in cancer immunotherapy .
  • Key Difference : The 3,3-difluoro-2-oxo group in the target compound introduces electronegative and electron-withdrawing effects, which may enhance stability or alter binding compared to the dioxopyrrolidinyl substituent.

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

  • Structure : Includes a carboxamide group at position 2 and a fluorine at position 5.
  • Synthesis: Formed via sodium ethoxide/DMSO-mediated coupling of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone .
  • Activity : Primarily studied for its physicochemical properties (e.g., $ ^1H $-NMR, IR) rather than biological activity .
  • Key Difference : The nitrile group in the target compound may improve metabolic stability compared to the carboxamide, which is prone to hydrolysis.

Comparison with Isoindole Derivatives

2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carbonitrile

  • Structure : Isoindole backbone with two ketone groups and a nitrile at position 5.
  • Properties : Molecular weight = 172.14; predicted pKa = 13.15 .
  • Applications : Precursor for synthesizing phthalazine derivatives .

3,3-Dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile

  • Structure : Isoindole with 3,3-dimethyl and 1-oxo groups.
  • Properties : Molecular weight = 186.21; predicted boiling point = 422.2°C .

Functional and Structural Data Table

Compound Name Substituents Molecular Weight Key Activity/Application Synthesis Method
3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile 3,3-F$_2$, 2-O, 5-CN 208.14 Herbicide Fe-mediated reduction
WAY-255348 3,3-(CH$3$)$2$, 7-F, 5-CN 333.34 PR antagonist Sodium ethoxide coupling
3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-5-carbonitrile 3-dioxopyrrolidinyl, 5-CN 293.0 IDO-1 inhibitor CuCN cyanation
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 2-CONH, 5-F 358.38 Physicochemical studies DMSO-mediated coupling
2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carbonitrile 1,3-O$_2$, 5-CN 172.14 Phthalazine precursor Not specified

Biological Activity

3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₆F₂N₂O
  • Molecular Weight : 182.15 g/mol
  • CAS Number : 1286793-02-9
  • Structure : The compound features a difluorinated indole structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular functions.
  • Cell Signaling Pathways : It may modulate key signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the indole structure can enhance anticancer activity:

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-231<0.01
Compound BHCT1160.04
3,3-Difluoro CompoundVariousTBDCurrent Study

The specific activity of this compound against cancer cell lines is still under investigation.

Antimicrobial Activity

The compound has shown moderate antimicrobial activity in preliminary tests:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli250 µg/mL

These results suggest that while the compound may not be highly potent as an antimicrobial agent, it could serve as a lead for further modifications to enhance efficacy .

Case Study 1: Anticancer Potential

In a study focused on indole derivatives, researchers synthesized a series of compounds related to 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole and evaluated their anticancer properties. One derivative showed significant inhibition of cell growth in MDA-MB-231 cells with an IC50 value below 0.01 µM . This highlights the potential of such compounds in developing targeted cancer therapies.

Case Study 2: Enzyme Inhibition

Another study investigated the inhibitory effects of various indole derivatives on human carbonic anhydrase II (hCA II), a target for drug development due to its role in tumor growth and metastasis. The findings indicated that modifications to the indole structure could enhance binding affinity and enzyme inhibition .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of indole derivatives:

  • Fluorine Substituents : The presence of fluorine atoms can significantly alter the pharmacokinetic properties and biological activity.
  • Indole Derivatives : Compounds with additional functional groups show improved selectivity and potency against cancer cell lines .

Q & A

Q. What are the established synthetic routes for 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile, and what critical reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process starting with iron-mediated reduction in acetic acid. For example, a nitro-substituted precursor is reduced under acidic conditions using Fe powder, followed by cyclization and purification via column chromatography (0–50% EtOAc/hexanes). Key reaction conditions include:

  • Temperature control : Maintaining 100°C during reduction to ensure complete conversion .
  • Purification : Column chromatography is critical for isolating the product from byproducts, with solvent gradients optimized to resolve polar impurities .
  • Characterization : Confirm structure using 1H^1H NMR (e.g., δ 11.43 ppm for NH protons) and mass spectrometry to verify molecular weight .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.44–8.34 ppm) and confirm fluorination at the 3,3-position .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C10_{10}H5_{5}F2_{2}N2_{2}O) and detects isotopic patterns for fluorine .
  • X-ray Crystallography : Optional for resolving stereochemical ambiguities, though less common due to challenges in crystal growth .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

  • Cell-based assays : Evaluate progesterone receptor (PR) modulation using luciferase reporter systems. For example, transient transfection of PR-responsive cells to measure agonist/antagonist activity .
  • Kinetic studies : Rodent and nonhuman primate models assess pharmacokinetics (e.g., oral bioavailability, half-life) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?

  • Variable substituents : Systematically modify substituents at the 5-cyano and 3,3-difluoro positions. For example, replacing fluorine with bulkier groups (e.g., spirocyclohexyl) to study steric effects on PR binding .
  • Functional assays : Compare antagonist/agonist switching in cell-based systems. Small 3,3-dialkyl groups (e.g., dimethyl) favor PR antagonism, while larger groups promote agonism .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. How should researchers address contradictions in biological data, such as divergent activity across assay platforms?

  • Assay validation : Replicate findings in orthogonal systems (e.g., in vitro PR binding vs. in vivo ovulation inhibition in primates) to rule out platform-specific artifacts .
  • Statistical rigor : Apply ANOVA or t-tests to assess significance of dose-response variations. For example, discrepancies in EC50_{50} values between species may reflect metabolic differences .
  • Meta-analysis : Compare data with structurally related indole derivatives (e.g., WAY-255348) to identify conserved trends .

Q. What strategies optimize the compound’s stability and solubility for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., carboxylate esters) at the 5-position to enhance aqueous solubility without compromising activity .
  • Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to improve bioavailability in rodent models .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to identify vulnerable functional groups (e.g., lactam ring) .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Tautomer screening : Co-crystallize with PR ligand-binding domain (LBD) to stabilize specific tautomers (e.g., keto-enol equilibrium).
  • Density functional theory (DFT) : Compare calculated vs. observed bond lengths in X-ray structures to confirm dominant tautomeric states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Reactant of Route 2
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3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile

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